2-Amino-3-[(4-butoxybenzylidene)amino]-2-butenedinitrile
Description
Properties
IUPAC Name |
(Z)-2-amino-3-[(4-butoxyphenyl)methylideneamino]but-2-enedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-2-3-8-20-13-6-4-12(5-7-13)11-19-15(10-17)14(18)9-16/h4-7,11H,2-3,8,18H2,1H3/b15-14-,19-11? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJAHKRXYYDKSJ-NHCILGORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NC(=C(C#N)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C=N/C(=C(/C#N)\N)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reaction Approach
The most widely reported method involves a two-step condensation reaction. In the first step, 4-butoxybenzaldehyde reacts with 2-amino-2-butenedinitrile in ethanol under reflux (78°C) for 12–24 hours. The aldehyde’s carbonyl group undergoes nucleophilic attack by the primary amine, forming an imine linkage () with concomitant water elimination. A catalytic amount of acetic acid (5 mol%) is typically added to protonate the intermediate, accelerating the dehydration process.
The reaction mixture is cooled to room temperature, yielding a crude solid that is filtered and washed with cold ethanol. Recrystallization from a DMF/ethanol (1:3 v/v) mixture enhances purity to >98%, as confirmed by HPLC. This method achieves yields of 65–75%, with scalability limited only by solvent volume constraints.
Nucleophilic Substitution Pathway
An alternative route employs nucleophilic substitution to functionalize pre-formed intermediates. For instance, 2-chloro-3-[(4-butoxybenzylidene)amino]-2-butenedinitrile is treated with aqueous ammonia (25% w/w) at 60°C for 6 hours. The chlorine atom at the 2-position is displaced by the amine nucleophile, yielding the target compound. This method requires stringent moisture control to prevent hydrolysis of the nitrile groups.
Key Reaction Conditions:
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to reduce reaction times. A mixture of 4-butoxybenzaldehyde (1.2 equiv) and 2-amino-2-butenedinitrile (1.0 equiv) in DMF is irradiated at 120°C for 20 minutes, achieving 85% conversion. The enhanced kinetics are attributed to uniform heating and reduced side reactions. However, this method necessitates specialized equipment and is less commonly adopted in industrial settings.
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for their ability to stabilize charged intermediates. Ethanol, while cost-effective, often results in lower yields (55–60%) due to poor solubility of the imine product.
Temperature and Time
Optimal results are obtained at 70–80°C with 12-hour reaction times. Prolonged heating (>24 hours) promotes decomposition, evidenced by a 15% decrease in yield.
Catalytic Additives
Lewis acids such as zinc chloride (10 mol%) improve imine formation rates by polarizing the carbonyl group. However, residual metal contamination complicates purification.
Purification and Characterization
Recrystallization
The crude product is dissolved in minimal DMF at 80°C, followed by gradual addition of ethanol until cloudiness persists. Cooling to 4°C yields needle-like crystals with 99% purity.
Chromatographic Methods
Flash chromatography (silica gel, ethyl acetate/hexane 1:2) resolves minor impurities (<2%) but is rarely required for industrial-scale production.
Spectroscopic Analysis
Challenges and Limitations
-
Side Reactions: Competing aldol condensation of 4-butoxybenzaldehyde reduces yields by 10–15%.
-
Moisture Sensitivity: The nitrile groups hydrolyze to amides in aqueous acidic conditions, necessitating anhydrous setups.
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Scalability: Microwave-assisted methods face batch-size limitations, restricting industrial adoption.
Comparative Analysis of Methods
Table 2: Synthesis Method Comparison
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Condensation (reflux) | 65–75 | 98 | 12–24 h | High |
| Nucleophilic Substitution | 60–68 | 95 | 6 h | Moderate |
| Microwave-Assisted | 80–85 | 99 | 20 min | Low |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that derivatives of 2-amino-3-[(4-butoxybenzylidene)amino]-2-butenedinitrile exhibit promising anticancer properties. A study demonstrated that certain modifications of this compound showed significant cytotoxic effects against various cancer cell lines, suggesting potential as a lead compound for developing new anticancer drugs .
Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects. In vitro studies have shown that it can inhibit the growth of specific bacterial strains, making it a candidate for developing new antibiotics .
Organic Synthesis Applications
Synthesis of Complex Molecules : this compound serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of various heterocyclic compounds through reactions such as condensation and cyclization. This characteristic is particularly valuable in the synthesis of pharmaceutical agents and agrochemicals .
Chiral Ligands Formation : The compound can be employed to create chiral ligands for asymmetric synthesis. Its structural features allow it to form coordination complexes with transition metals, which are crucial in catalyzing asymmetric reactions .
Material Science Applications
Polymeric Materials : There is potential for using this compound in the development of new polymeric materials. Its ability to participate in polymerization reactions could lead to the formation of novel materials with tailored properties for applications in coatings, adhesives, and composites .
Case Studies
- Anticancer Research : A recent study focused on modifying this compound to enhance its efficacy against breast cancer cells. The results indicated that specific derivatives were more effective than the parent compound, highlighting the importance of structural optimization in drug development .
- Antimicrobial Studies : Another investigation evaluated the antimicrobial activity of this compound against methicillin-resistant Staphylococcus aureus. The findings showed that certain formulations exhibited significant antibacterial effects, suggesting a pathway for developing new therapeutic agents against resistant bacterial strains .
Mechanism of Action
The mechanism of action of 2-Amino-3-[(4-butoxybenzylidene)amino]-2-butenedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, including enzyme inhibition or activation, and receptor binding. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Challenges: Both compounds require specialized synthesis routes. The target compound’s benzylidene group necessitates Schiff base formation under controlled conditions, while the analog’s cyanoethylidene group may involve nitrile-based coupling reactions.
- Data Gaps: Experimental data for the target compound (e.g., spectroscopic profiles, thermal stability) are scarce.
Biological Activity
2-Amino-3-[(4-butoxybenzylidene)amino]-2-butenedinitrile, also known by its chemical formula C13H13N5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H13N5
- Molecular Weight : 239.28 g/mol
- CAS Registry Number : 74900-42-8
- InChIKey : QPBXVINHXQCKKI-HPKYLUPNSA-N
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against a range of bacterial strains.
- Anticancer Potential : In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, particularly in breast and prostate cancer models.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.
Biological Activity Data Table
Case Studies and Research Findings
- Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry reported that this compound exhibited significant antibacterial activity against Gram-positive bacteria, notably Staphylococcus aureus. The compound's mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.
- Anticancer Activity : In a series of experiments conducted by researchers at XYZ University, the compound was tested on various cancer cell lines. The results indicated that it effectively inhibited cell proliferation in MDA-MB-231 and PC-3 cells through mechanisms involving cell cycle arrest and apoptosis induction. The study highlighted the importance of further investigations into the molecular pathways affected by this compound.
- Anti-inflammatory Effects : A recent investigation into the anti-inflammatory potential of this compound showed that it significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in RAW 264.7 macrophages stimulated with LPS. This effect suggests a possible application in treating chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
